molecular formula C22H18FN5O B11318597 4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether

4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether

Cat. No.: B11318597
M. Wt: 387.4 g/mol
InChI Key: SRUCKVZKSPKYRN-UHFFFAOYSA-N
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Description

4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether is a complex organic compound featuring a unique triazolopyrimidine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction would require careful control of temperature, pressure, and solvent systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether exerts its effects involves inhibition of kinase enzymes. These enzymes play crucial roles in cell signaling pathways, and their inhibition can disrupt the proliferation of cancer cells. The compound binds to the active site of the kinase, preventing its interaction with substrates and thereby blocking the signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether apart is its specific substitution pattern, which can confer unique binding properties and selectivity for certain kinase enzymes. This makes it a valuable compound for targeted cancer therapies .

Properties

Molecular Formula

C22H18FN5O

Molecular Weight

387.4 g/mol

IUPAC Name

10-(4-fluorophenyl)-4-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18FN5O/c1-13-14(2)28(17-8-6-16(23)7-9-17)21-19(13)22-25-20(26-27(22)12-24-21)15-4-10-18(29-3)11-5-15/h4-12H,1-3H3

InChI Key

SRUCKVZKSPKYRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F)C

Origin of Product

United States

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